molecular formula C25H29N5O3S B2516215 2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1215523-26-4

2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2516215
CAS No.: 1215523-26-4
M. Wt: 479.6
InChI Key: FWCPOFMYFPBRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis Techniques

The compound 2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide is part of a class of chemicals that can be synthesized through various methods involving amino-heterocycles. Techniques include the use of reagents such as Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) for facilitating the synthesis of related complex derivatives. These methods are critical for developing pharmacologically relevant compounds and exploring their potential applications in medicinal chemistry (Kanno et al., 1991).

Antimicrobial Applications

Compounds within the same family as this compound have shown potential antimicrobial applications. Specifically, tetrahydro- benzothieno(2,3-d)pyrimidine and tetrahydrobenzothieno(3,2-e)- (1,2,4)triazolo(4,3-c)pyrimidine derivatives have been synthesized and evaluated for their efficacy against various microbial strains, including C. albicans and S. aureus. Such compounds are synthesized through multi-step reactions and evaluated for their bioactivity, offering insights into their potential use in developing new antimicrobial agents (Soliman et al., 2009).

Insecticidal Properties

The structural analogs of this compound have been studied for their insecticidal properties. Research into compounds incorporating a thiadiazole moiety, for instance, has highlighted their potential in controlling agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies contribute to the exploration of novel insecticidal agents that could offer alternatives to traditional pesticides, with potential benefits in terms of efficacy and environmental impact (Fadda et al., 2017).

Antitumor Activity

An interesting application of compounds related to this compound is in the field of oncology. Specific derivatives have been designed and synthesized with the intention of evaluating their antiproliferative activity against a panel of human tumor cell lines. This research is crucial for identifying new therapeutic agents that could potentially offer improved efficacy and selectivity in cancer treatment. The findings from such studies could pave the way for the development of novel anticancer drugs (Lauria et al., 2013).

Properties

IUPAC Name

2-(13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-5-33-18-9-7-6-8-17(18)27-20(31)13-29-24(32)28-22-21-16-11-10-15(25(2,3)4)12-19(16)34-23(21)26-14-30(22)29/h6-9,14-15H,5,10-13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCPOFMYFPBRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N=C3N2C=NC4=C3C5=C(S4)CC(CC5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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